molecular formula C10H14N2O3S B13009857 2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide

2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide

Cat. No.: B13009857
M. Wt: 242.30 g/mol
InChI Key: SOOBQSLCKBIXMZ-UHFFFAOYSA-N
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Description

®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is a chiral sulfinamide compound. Chiral sulfinamides are often used as chiral auxiliaries or ligands in asymmetric synthesis due to their ability to induce chirality in the products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE typically involves the reaction of a chiral sulfinyl chloride with an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for chiral sulfinamides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Chiral sulfinamides can undergo oxidation to form sulfonamides.

    Reduction: Reduction reactions can convert sulfinamides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfinyl group.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted sulfinamides

Scientific Research Applications

Chiral sulfinamides, including ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE, are used in:

    Chemistry: As chiral auxiliaries in asymmetric synthesis.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development due to their chiral properties.

    Industry: In the production of chiral drugs and other fine chemicals.

Mechanism of Action

The mechanism of action of chiral sulfinamides involves their ability to induce chirality in chemical reactions. They can coordinate with metal catalysts to form chiral complexes, which then facilitate the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE: The enantiomer of the compound .

    Other Chiral Sulfinamides: Compounds with different substituents on the sulfinyl group.

Uniqueness

®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is unique due to its specific chiral configuration and the presence of a nitrophenyl group, which can influence its reactivity and applications.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3

InChI Key

SOOBQSLCKBIXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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